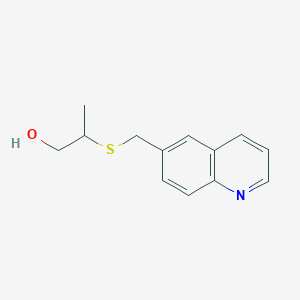![molecular formula C7H10F3NO5 B6630928 2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)
2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid, also known as TFA-2-HOBA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid has been studied for its potential applications in various fields, including neuroprotection, ischemia-reperfusion injury, and inflammation. In a study conducted by Zhang et al. (2018), this compound was found to protect against cerebral ischemia-reperfusion injury in rats by reducing oxidative stress and inflammation. Another study by Liu et al. (2019) demonstrated that this compound has neuroprotective effects against traumatic brain injury by reducing neuronal apoptosis and inflammation. This compound has also been studied for its anti-inflammatory effects in a model of acute lung injury (Zhang et al., 2019).
Mechanism of Action
The exact mechanism of action of 2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid is not fully understood. However, it has been suggested that this compound exerts its neuroprotective and anti-inflammatory effects by reducing oxidative stress and inflammation. This compound has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines in various models (Zhang et al., 2018; Liu et al., 2019).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different models. In a study by Liu et al. (2019), this compound was found to reduce neuronal apoptosis and inflammation in a model of traumatic brain injury. Another study by Zhang et al. (2018) demonstrated that this compound reduces oxidative stress and inflammation in a model of cerebral ischemia-reperfusion injury. This compound has also been shown to reduce lung injury in a model of acute lung injury (Zhang et al., 2019).
Advantages and Limitations for Lab Experiments
One advantage of using 2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid in lab experiments is its high purity, which ensures reproducibility and accuracy of results. This compound is also relatively stable and can be stored for a long time without significant degradation. However, one limitation of using this compound is its relatively high cost compared to other compounds with similar properties.
Future Directions
There are several potential future directions for research on 2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of this compound in the treatment of other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a novel compound with potential applications in various fields, including neuroprotection, ischemia-reperfusion injury, and inflammation. Its high purity and stability make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in different fields.
Synthesis Methods
2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid is synthesized by reacting 2-hydroxypropanoic acid with trifluoroacetic anhydride and 2-(2,2,2-trifluoroethoxy)acetamide in the presence of a catalyst. The resulting compound is purified through column chromatography to obtain this compound in high purity.
Properties
IUPAC Name |
2-hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO5/c8-7(9,10)3-16-2-5(13)11-1-4(12)6(14)15/h4,12H,1-3H2,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXGIMJICDOSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)NC(=O)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-dihydroisoindole-5-carboxylic acid](/img/structure/B6630845.png)

![N-[(1-methoxycyclobutyl)methyl]azepane-1-carboxamide](/img/structure/B6630860.png)

![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)

![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)
![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)
![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)
![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)

![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)


